molecular formula C11H11NO7 B091043 Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester CAS No. 101623-68-1

Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester

Cat. No. B091043
Key on ui cas rn: 101623-68-1
M. Wt: 269.21 g/mol
InChI Key: LUJRIWGEPQDLNV-UHFFFAOYSA-N
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Patent
US05623081

Procedure details

To a solution of 10.0 g of product from Example 317 in 250 ml of acetic acid is added 15.0 g mercuric acetate. The mixture is stirred at room temperature for 22 hours, concentrated in vacuo, and purified by chromatography (Silica gel: methylene chloride -5% methyl alcohol/methylene chloride) to give 7.5 g of the desired product.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric acetate
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:16])([O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1)[O:2][CH:3](Cl)[CH3:4].[C:17]([OH:20])(=[O:19])[CH3:18]>>[C:1](=[O:16])([O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1)[O:2][CH:3]([O:20][C:17](=[O:19])[CH3:18])[CH3:4]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(OC(C)Cl)(OC1=CC=C(C=C1)[N+](=O)[O-])=O
Name
mercuric acetate
Quantity
15 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography (Silica gel: methylene chloride -5% methyl alcohol/methylene chloride)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(OC(C)OC(C)=O)(OC1=CC=C(C=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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